molecular formula C15H21N3O5S B2728428 1-methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine CAS No. 1903012-25-8

1-methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine

Cat. No.: B2728428
CAS No.: 1903012-25-8
M. Wt: 355.41
InChI Key: YJRHEVRIJZIKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.41. The purity is usually 95%.
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Biological Activity

1-Methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O5S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

This structure includes a piperazine ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viruses like Chikungunya virus (CHIKV) and other flaviviruses. The mechanism involves the inhibition of viral replication and interference with viral entry into host cells .
  • Cytotoxicity : In vitro studies have demonstrated that while some derivatives show potent antiviral activity, they can also exhibit cytotoxic effects. For instance, modifications that enhance antiviral activity often lead to increased cytotoxicity .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles of piperazine derivatives.

Table 1: Summary of Biological Activity Studies

CompoundTarget VirusEC50 (μM)CC50 (μM)Selectivity Index (SI)
1CHIKV33 ± 766.49.83
2CHIKV18.618.61.17
3Zika Virus25 ± 5451.8

Note: EC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 is the concentration that causes cytotoxicity in 50% of cells.

Case Studies

  • Antiviral Efficacy Against CHIKV : A study demonstrated that certain piperazine derivatives showed significant antiviral activity against CHIKV, with selectivity indices indicating favorable therapeutic profiles . The modifications in the piperazine structure were crucial for enhancing antiviral efficacy while minimizing cytotoxicity.
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural changes in piperazine derivatives affect their biological activity. For instance, altering substituents on the pyridine ring or modifying the methanesulfonyl group can lead to variations in potency against different viral strains .

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-4-16-14(10-12)23-13-3-9-22-11-13/h2,4,10,13H,3,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRHEVRIJZIKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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